molecular formula C14H18N4O2 B584442 Ormetoprim-d6 CAS No. 1346602-49-0

Ormetoprim-d6

Cat. No.: B584442
CAS No.: 1346602-49-0
M. Wt: 280.361
InChI Key: KEEYRKYKLYARHO-XERRXZQWSA-N
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Description

Ormetoprim-d6 is a deuterated form of Ormetoprim, an antibiotic that inhibits dihydrofolate reductase. The molecular formula of this compound is C14H12D6N4O2, and it has a molecular weight of 280.36 . This compound is primarily used in scientific research, particularly in the field of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ormetoprim-d6 involves the incorporation of deuterium atoms into the Ormetoprim molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Ormetoprim-d6 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Scientific Research Applications

Ormetoprim-d6 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Ormetoprim-d6 exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids. By inhibiting this enzyme, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

    Ormetoprim: The non-deuterated form of Ormetoprim-d6, with similar inhibitory effects on dihydrofolate reductase.

    Trimethoprim: Another dihydrofolate reductase inhibitor with a similar mechanism of action but different chemical structure.

    Methotrexate: A potent inhibitor of dihydrofolate reductase used in cancer therapy.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracing in metabolic studies. This makes this compound a valuable tool in various scientific fields.

Properties

CAS No.

1346602-49-0

Molecular Formula

C14H18N4O2

Molecular Weight

280.361

IUPAC Name

5-[[2-methyl-4,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18)/i2D3,3D3

InChI Key

KEEYRKYKLYARHO-XERRXZQWSA-N

SMILES

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC

Synonyms

2,4-Diamino-5-(6-methylveratryl)pyrimidine-d6;  2,4-Diamino-5-[2-methyl-4,5-_x000B_(dimethoxy-d6)benzyl]pyrimidine;  Diamino-5-(6-methylveratryl)pyrimidine-d6;  NSC 95072-d6;  Ormethoprim-d6;  Ro 5-9754-d6; 

Origin of Product

United States

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